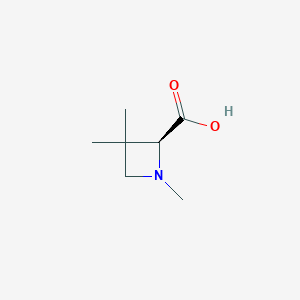

(2S)-1,3,3-trimethylazetidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S)-1,3,3-trimethylazetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)4-8(3)5(7)6(9)10/h5H,4H2,1-3H3,(H,9,10)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXNVUABYXPERHK-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1C(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN([C@@H]1C(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting from L-Serine

A plausible route involves using L-serine, a chiral amino acid, as the starting material. The hydroxyl group of serine can be converted to a leaving group (e.g., tosylate), followed by intramolecular cyclization to form the azetidine ring. Subsequent methylation and oxidation steps could introduce the trimethyl groups and carboxylic acid functionality.

- Protection of L-Serine : The amino and carboxyl groups are protected using tert-butoxycarbonyl (Boc) and methyl ester groups, respectively.

- Tosylation : The hydroxyl group is converted to a tosylate using toluenesulfonyl chloride.

- Cyclization : Base-mediated intramolecular nucleophilic substitution forms the azetidine ring.

- Methylation : Quaternization of the ring nitrogen with methyl iodide introduces the 1,3,3-trimethyl groups.

- Oxidation and Deprotection : The methyl ester is hydrolyzed to the carboxylic acid, and protecting groups are removed.

This method leverages the inherent chirality of L-serine to control the (2S) configuration but requires careful optimization to avoid racemization during methylation and deprotection.

Asymmetric Catalysis

Asymmetric hydrogenation or organocatalytic methods could stereoselectively form the azetidine ring. For example, a prochiral enamine intermediate could undergo hydrogenation using a chiral ruthenium catalyst (e.g., Noyori-type) to set the (2S) configuration. Subsequent functional group interconversion would introduce the carboxylic acid moiety.

Functionalization of Pre-Formed Azetidine Derivatives

Carboxylation at the 2-Position

Introducing a carboxylic acid group into 1,3,3-trimethylazetidine requires directed C–H functionalization. Transition metal-catalyzed carboxylation using CO₂ or cyanide sources could achieve this, though no direct examples are reported for azetidines. A hypothetical pathway involves:

- Directed Lithiation : Using a strong base (e.g., LDA) to deprotonate the 2-position, facilitated by a directing group on the nitrogen.

- Quenching with CO₂ : Trapping the lithiated species with carbon dioxide forms the carboxylic acid.

- Acid Workup : Protonation yields the final product.

This method’s feasibility depends on the azetidine ring’s stability under strongly basic conditions.

Oxidation of a Hydroxymethyl Intermediate

A hydroxymethyl group at the 2-position could be oxidized to a carboxylic acid. For example:

- Hydroxymethylation : Reaction of 1,3,3-trimethylazetidine with formaldehyde under basic conditions.

- Oxidation : Using Jones reagent (CrO₃/H₂SO₄) or KMnO₄ to convert the alcohol to a carboxylic acid.

Steric hindrance from the trimethyl groups may limit reactivity, necessitating mild oxidizing agents.

Resolution of Racemic Mixtures

If synthetic methods produce racemic 1,3,3-trimethylazetidine-2-carboxylic acid, chiral resolution techniques such as diastereomeric salt formation or enzymatic kinetic resolution could isolate the (2S)-enantiomer. For instance, using (R)-α-methylbenzylamine as a resolving agent forms diastereomeric salts with differing solubilities.

Challenges and Optimization Considerations

- Ring Strain : The azetidine ring’s instability under acidic or basic conditions complicates functionalization steps.

- Steric Effects : The 1,3,3-trimethyl groups hinder nucleophilic attack at the 2-position, requiring elevated temperatures or microwave assistance.

- Stereochemical Integrity : Ensuring retention of the (2S) configuration during methylation and oxidation steps demands inert atmospheres and low-temperature conditions.

Chemical Reactions Analysis

Types of Reactions

(2S)-1,3,3-trimethylazetidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The azetidine ring can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chiral Building Block

(2S)-1,3,3-trimethylazetidine-2-carboxylic acid serves as an important chiral building block in organic synthesis. Its unique azetidine ring structure allows for the introduction of chirality into synthesized compounds, making it valuable in the production of pharmaceuticals and agrochemicals.

- Synthesis of Amino Acids : The compound can be utilized to synthesize various amino acids through asymmetric synthesis methods. For example, it can be transformed into derivatives that mimic natural amino acids, which are critical for drug development.

Polymer Chemistry

The compound has been explored for its potential in polymerization processes. The azetidine structure allows for ring-opening reactions that lead to the formation of polyamines and other polymers.

- Polymerization Studies : Recent studies have shown that azetidines can undergo anionic polymerization, resulting in polymers with specific properties tailored for applications in coatings and adhesives .

| Polymer Type | Properties | Applications |

|---|---|---|

| Polyazetidine | High thermal stability, low viscosity | Coatings, adhesives |

| Polyamine derivatives | Enhanced mechanical properties | Structural materials |

Drug Development

The pharmacological potential of (2S)-1,3,3-trimethylazetidine-2-carboxylic acid has been investigated due to its structural similarity to biologically active compounds.

- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties against certain viruses. This opens avenues for developing new antiviral agents based on its structure.

Enzyme Inhibition

The compound has shown promise as a scaffold for designing enzyme inhibitors. Its ability to mimic substrate structures allows it to interact with enzymes involved in various metabolic pathways.

- Case Study : A study demonstrated that modifications of the azetidine core could lead to potent inhibitors of specific enzymes involved in cancer metabolism, highlighting its potential in cancer therapeutics .

Data Tables

| Compound Derivative | Activity Type | IC50 (µM) | Target |

|---|---|---|---|

| Methylated azetidine derivative | Antiviral | 10 | Viral polymerase |

| Hydroxy azetidine derivative | Enzyme inhibition | 5 | Cancer metabolic enzyme |

Mechanism of Action

The mechanism of action of (2S)-1,3,3-trimethylazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Azetidine Derivatives

- (2S,3R)-3-Methylazetidine-2-carboxylic acid (): Structure: Features a single methyl group at C3 and an unsubstituted N1. Molecular Weight: 115.13 g/mol (C₅H₉NO₂). Key Differences: The absence of 1,3,3-trimethyl substitution reduces steric hindrance and ring strain compared to the target compound. This may influence binding affinity in enzyme interactions.

Pyrrolidine-Based Compounds

(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid ():

- Structure : A five-membered pyrrolidine ring with hydroxyl and hydroxymethyl substituents.

- Function : Acts as a glycosidase inhibitor due to its structural mimicry of carbohydrate transition states .

- Key Differences : The larger ring size (pyrrolidine vs. azetidine) reduces ring strain but alters hydrogen-bonding capabilities. Hydroxyl groups enable extensive hydrogen-bond networks, unlike the methyl-dominated substitutions in the target compound.

-

- Structure : A six-membered piperidine derivative.

- Function : Inhibits glucosidases and disaccharidases via transition-state mimicry.

- Key Differences : Increased ring size (piperidine) enhances conformational flexibility but reduces strain-induced reactivity compared to azetidine derivatives.

Thiazolidine Derivatives

- (2S,4S)-5,5-Dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid ():

- Structure : A sulfur-containing thiazolidine ring with pyridyl and dimethyl substituents.

- Function : Exhibits hydrogen bonding (O–H···N) and weak C–H···π interactions in its crystal structure.

- Key Differences : Sulfur substitution alters electronic properties and redox activity compared to nitrogen-dominant azetidines.

Comparative Data Table

Key Structural and Functional Insights

The 1,3,3-trimethyl substitution in the target compound may further modulate steric interactions compared to simpler analogs like (2S,3R)-3-methylazetidine-2-carboxylic acid .

Hydrogen-Bonding Networks :

- Pyrrolidine-based inhibitors (e.g., trihydroxyproline) rely on hydroxyl groups for hydrogen bonding, critical for glycosidase inhibition . In contrast, the methyl-dominated substitutions in the target compound may prioritize hydrophobic interactions over polar bonding.

Enzyme Inhibition Mechanisms :

- Piperidine (BR13) and pyrrolidine derivatives mimic carbohydrate transition states, while azetidines may exploit strain-induced distortion to inhibit enzymes. The trimethyl substitution could enhance binding specificity for hydrophobic active sites.

Biological Activity

(2S)-1,3,3-trimethylazetidine-2-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of (2S)-1,3,3-trimethylazetidine-2-carboxylic acid can be represented as follows:

- Molecular Formula : C₇H₁₃NO₂

- Molecular Weight : 143.19 g/mol

Antiviral Activity

Recent studies have indicated that derivatives of azetidine carboxylic acids exhibit significant antiviral properties. For instance, certain modifications in the azetidine structure have been shown to enhance activity against viral targets. The compound's ability to inhibit viral replication mechanisms is attributed to its interaction with viral proteins and host cell pathways.

| Compound | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| (2S)-1,3,3-trimethylazetidine-2-carboxylic acid | TBD | Inhibition of viral integrase activity |

Antimicrobial Properties

Research has demonstrated that (2S)-1,3,3-trimethylazetidine-2-carboxylic acid possesses antimicrobial properties against various bacterial strains. The compound's efficacy is believed to stem from its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Escherichia coli | TBD | Inhibition of cell wall synthesis |

| Staphylococcus aureus | TBD | Disruption of metabolic processes |

Study 1: Antiviral Efficacy

In a controlled study examining the antiviral efficacy of (2S)-1,3,3-trimethylazetidine-2-carboxylic acid against HIV-1 integrase, the compound demonstrated promising results with an IC50 value indicative of strong inhibitory activity. The study highlighted the structural modifications that could further enhance its potency.

Study 2: Antimicrobial Activity

A comparative analysis involving multiple derivatives of azetidine carboxylic acids showcased their antimicrobial effectiveness. The study found that (2S)-1,3,3-trimethylazetidine-2-carboxylic acid exhibited lower toxicity profiles while maintaining significant antimicrobial activity against pathogenic bacteria.

The biological activity of (2S)-1,3,3-trimethylazetidine-2-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in viral replication and bacterial metabolism.

- Structural Interaction : Its molecular structure allows for effective binding to target proteins, disrupting their function.

- Cellular Uptake : Enhanced permeability through cellular membranes facilitates its bioactivity.

Q & A

Q. What are the key structural features of (2S)-1,3,3-trimethylazetidine-2-carboxylic acid, and how are they experimentally validated?

The compound’s azetidine ring (4-membered nitrogen-containing heterocycle) and stereochemistry at C2 (S-configuration) are critical. Structural validation typically employs:

- X-ray crystallography to confirm ring conformation, bond angles, and hydrogen-bonding networks .

- NMR spectroscopy (e.g., H, C, and NOESY) to resolve stereochemistry and substituent positions. For example, methyl groups at C1 and C3 influence ring puckering and coupling constants .

- Optical rotation () to verify enantiomeric purity, as seen in structurally related azetidine derivatives .

Q. What synthetic strategies are reported for azetidine-2-carboxylic acid derivatives, and how can they be adapted for this compound?

Azetidine cores are synthesized via:

- Ring-closing reactions : Cyclization of β-amino alcohols or γ-amino acids using carbodiimides or Mitsunobu conditions .

- Chiral pool synthesis : Starting from enantiopure precursors like D-glucose derivatives to ensure stereochemical fidelity .

- Solid-phase peptide synthesis (SPPS) : Incorporation into peptides via Fmoc/t-Bu protection, as demonstrated for aziridine-containing dipeptides .

Advanced Research Questions

Q. How does the conformational rigidity of the azetidine ring influence its biological activity or enzyme interactions?

The 4-membered azetidine ring exhibits restricted puckering, which can enhance binding affinity to enzymes (e.g., glycosidases or proteases) by mimicking transition-state intermediates. Key methodologies:

- Molecular dynamics (MD) simulations to model ring puckering and hydrogen-bonding patterns .

- Enzyme inhibition assays : Compare IC values of azetidine derivatives against pyrrolidine or piperidine analogs to assess steric effects .

- X-ray co-crystallography with target enzymes (e.g., α-glucosidase) to map binding interactions .

Q. How can researchers resolve contradictions in reported data on azetidine derivatives’ stability or reactivity?

Conflicting data (e.g., variable hydrolysis rates or stereochemical stability) require:

- Controlled stability studies : Monitor degradation under varying pH, temperature, and solvent conditions via HPLC or LC-MS .

- Isotopic labeling : Use N or C-labeled analogs to track bond cleavage or racemization pathways .

- Cross-validation with multiple techniques : Combine NMR, crystallography, and computational modeling to reconcile discrepancies .

Q. What advanced analytical methods are recommended for characterizing impurities or diastereomers in azetidine-based compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.